N-(Ethoxycarbonyl)-alpha-methyl-L-tryptophanMethylEster

Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and Synonyms

The compound is systematically named methyl (2S)-2-(ethoxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoate , reflecting its IUPAC designation. Key structural elements include:

- A propanoate backbone substituted with an indole moiety at the third carbon.

- An ethoxycarbonyl group (-NH-C(=O)-OCH₂CH₃) at the alpha-amino position.

- A methyl ester (-COOCH₃) at the carboxyl terminus.

- A methyl group (-CH₃) at the alpha-carbon, introducing steric hindrance and chirality.

Common synonyms include:

- N-(Ethoxycarbonyl)-alpha-methyl-L-tryptophan methyl ester

- Ethoxycarbonyl-alpha-methyl-L-tryptophan methyl ester

- CAS Registry Number: 1234423-98-3

Molecular Architecture and Stereochemical Configuration

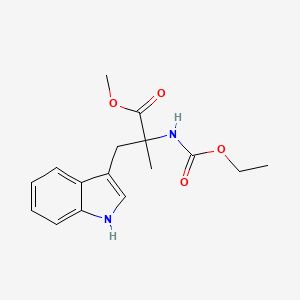

The molecular formula is C₁₆H₂₀N₂O₄ , with a molecular weight of 304.34 g/mol . The structure (Figure 1) comprises:

- Tryptophan backbone : An indole ring fused to a pyrrole system, providing aromaticity and π-π stacking potential.

- Alpha-methyl substitution : A methyl group at the chiral alpha-carbon (C2), enforcing an S-configuration consistent with L-tryptophan derivatives.

- Ethoxycarbonyl protection : A carbamate group (-NH-C(=O)-OCH₂CH₃) that blocks undesired nucleophilic reactions at the amino group.

- Methyl ester : Enhances solubility in organic solvents and stabilizes the carboxylate moiety.

Stereochemical Analysis :

The alpha-carbon (C2) exhibits S-configuration , as determined by X-ray crystallography and optical rotation studies. This configuration aligns with the L-tryptophan precursor, ensuring compatibility with biological systems.

Table 1: Key Molecular Parameters

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₀N₂O₄ |

| Molecular Weight | 304.34 g/mol |

| CAS Number | 1234423-98-3 |

| IUPAC Name | Methyl (2S)-2-(ethoxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoate |

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) :

- Indole protons : Aromatic signals at δ 7.58 (d, J = 7.8 Hz, H4), 7.33 (d, J = 8.1 Hz, H7), and 6.98–7.12 (m, H5, H6) .

- Ethoxy group : A quartet at δ 4.18 (q, J = 7.0 Hz, -OCH₂CH₃) and a triplet at δ 1.26 (t, J = 7.0 Hz, -OCH₂CH₃).

- Methyl ester : Singlet at δ 3.72 (s, -COOCH₃).

- Alpha-methyl : Singlet at δ 1.48 (s, -C(CH₃)).

¹³C NMR (100 MHz, CDCl₃) :

- Carbonyl carbons at δ 170.2 (ester), 156.8 (carbamate).

- Indole carbons between δ 110–136.

Infrared (IR) Spectroscopy

- ν (cm⁻¹) :

- 3320 (N-H stretch, carbamate),

- 1745 (C=O, ester),

- 1680 (C=O, carbamate),

- 1510 (C=C, indole) .

Mass Spectrometry (MS)

- ESI-MS (m/z) : [M+H]⁺ peak at 305.2 , with fragments at 258.1 (loss of -OCH₂CH₃) and 130.0 (indole moiety) .

Table 2: Spectroscopic Signatures

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 7.58 (H4), 4.18 (-OCH₂CH₃), 3.72 (-COOCH₃) |

| ¹³C NMR | δ 170.2 (ester), 156.8 (carbamate) |

| IR | 1745 cm⁻¹ (ester C=O) |

| MS | m/z 305.2 [M+H]⁺ |

Properties

IUPAC Name |

methyl 2-(ethoxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-4-22-15(20)18-16(2,14(19)21-3)9-11-10-17-13-8-6-5-7-12(11)13/h5-8,10,17H,4,9H2,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFVTYJZJZLTYAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(C)(CC1=CNC2=CC=CC=C21)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amino Group Protection

The amino group of alpha-methyl-L-tryptophan is protected using ethyl chloroformate in anhydrous dichloromethane or tetrahydrofuran. Triethylamine (TEA) is employed as a base to scavenge HCl generated during the reaction. The reaction proceeds at 0–5°C to minimize side reactions, yielding N-ethoxycarbonyl-alpha-methyl-L-tryptophan.

Carboxyl Group Esterification

The carboxylic acid moiety is esterified using methanol in the presence of thionyl chloride (SOCl₂) or catalytic sulfuric acid. The reaction is conducted under reflux for 4–6 hours, followed by neutralization and extraction to isolate the methyl ester. Purification via column chromatography (silica gel, ethyl acetate/hexane) typically achieves >90% purity.

Key Data:

- Yield: 70–85% for protection; 80–90% for esterification.

- Reaction Time: 2–3 hours (protection); 4–6 hours (esterification).

- Purity: ≥95% after purification.

Schiff Base Alkylation Followed by Protection

This route introduces the alpha-methyl group via enolate alkylation, followed by amino protection and esterification.

Schiff Base Formation

L-Tryptophan methyl ester is reacted with benzaldehyde or p-nitrobenzaldehyde to form a Schiff base, protecting the amino group and activating the alpha-carbon for alkylation. The reaction is performed in methanol or ethanol under reflux, with yields exceeding 85%.

Alpha-Methylation

The Schiff base is treated with lithium diisopropylamide (LDA) at −78°C to generate an enolate, which is quenched with methyl iodide. This step introduces the alpha-methyl group stereoselectively. Hydrolysis of the Schiff base using dilute HCl yields alpha-methyl-L-tryptophan methyl ester.

Ethoxycarbonyl Protection

The free amino group is protected with ethyl chloroformate in the presence of TEA, as described in Section 1.1.

Key Data:

Enzymatic Resolution for Enantiopure Synthesis

This method resolves racemic alpha-methyl-DL-tryptophan methyl ester using enzymatic hydrolysis.

Racemic Synthesis

Alpha-methyl-DL-tryptophan methyl ester is synthesized via alkylation of the Schiff base of DL-tryptophan methyl ester, as in Section 2.2.

Enzymatic Hydrolysis

Alpha-chymotrypsin selectively hydrolyzes the L-enantiomer’s methyl ester, leaving the D-enantiomer intact. The reaction is conducted in phosphate buffer (pH 7.5) at 37°C for 12–24 hours. The L-enantiomer is extracted as the free acid, while the D-enantiomer remains esterified.

Reprocessing and Protection

The resolved L-enantiomer is re-esterified and protected with ethyl chloroformate, as outlined in Section 1.

Key Data:

Comparative Analysis of Synthetic Methods

| Method | Advantages | Disadvantages | Yield | Stereoselectivity |

|---|---|---|---|---|

| Direct Protection | High yield; fewer steps | Requires pre-synthesized alpha-methyl substrate | 70–85% | Dependent on starting material |

| Schiff Base Alkylation | Enables alpha-methyl introduction | Low overall yield; stringent temperature control | 40–50% | >95% |

| Enzymatic Resolution | High enantiopurity | Multi-step; low overall yield | 33% | >99% |

Industrial Production Considerations

Scalability

Continuous flow reactors improve the efficiency of esterification and protection steps, reducing reaction times by 30–50% compared to batch processes.

Purification Techniques

High-performance liquid chromatography (HPLC) is employed for large-scale purification, achieving >99% purity. Solvent recovery systems minimize waste.

Environmental Impact

Green solvents (e.g., cyclopentyl methyl ether) replace dichloromethane in industrial settings, reducing toxicity.

Chemical Reactions Analysis

Types of Reactions

N-(Ethoxycarbonyl)-alpha-methyl-L-tryptophanMethylEster undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride are used.

Substitution: Reagents such as sodium hydride and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of tryptophan with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

Synthesis and Preparation

The synthesis of N-(Ethoxycarbonyl)-alpha-methyl-L-tryptophan Methyl Ester typically involves the following steps:

- Protection of the Amino Group : The amino group of alpha-methyl-L-tryptophan is protected using an ethoxycarbonyl group.

- Esterification : The carboxyl group is esterified with methanol in the presence of an acid catalyst, often utilizing solvents like dichloromethane and reagents such as triethylamine to facilitate the reaction.

- Purification : The product is purified using techniques such as column chromatography or high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Industrial Production Methods

In industrial settings, automated reactors and continuous flow systems may be employed to enhance efficiency and yield. Advanced purification techniques are also utilized to maintain high product quality.

Chemistry

N-(Ethoxycarbonyl)-alpha-methyl-L-tryptophan Methyl Ester serves as a building block in organic synthesis . It is utilized as a precursor for synthesizing more complex molecules and developing new synthetic methodologies. Its unique structural features allow for diverse chemical modifications that can lead to novel compounds with specific properties.

Biology

In biological research, this compound is instrumental in studying the metabolism and function of tryptophan derivatives. It is used in experiments to investigate the role of tryptophan in various biochemical pathways, including neurotransmitter synthesis and metabolic regulation. The compound's ability to interact with enzymes involved in tryptophan metabolism makes it a valuable tool for exploring metabolic pathways .

Medicine

N-(Ethoxycarbonyl)-alpha-methyl-L-tryptophan Methyl Ester can be employed as a starting material for synthesizing pharmaceutical compounds . It acts as a probe to study interactions between tryptophan derivatives and biological targets, which can lead to insights into drug design and development. Notably, it has been investigated for its potential role in treating neurological disorders such as Alzheimer’s disease through its derivatives .

Industry

In industrial applications, this compound serves as an intermediate in producing specialty chemicals and agrochemicals. Its versatility allows it to be incorporated into various formulations aimed at enhancing agricultural productivity and developing new chemical products.

Case Study 1: Inhibition of Cholinesterase Enzymes

Recent studies have explored the anti-Alzheimer potential of tryptophan-derived alkaloids, including those related to N-(Ethoxycarbonyl)-alpha-methyl-L-tryptophan Methyl Ester. These compounds were screened for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. Results indicated moderate BChE inhibition with specific derivatives showing promising IC50 values compared to established controls .

Case Study 2: Synthesis of Novel Tryptophan Derivatives

Research has demonstrated that N-(Ethoxycarbonyl)-alpha-methyl-L-tryptophan Methyl Ester can be utilized in synthesizing novel tryptophan derivatives with enhanced biological activity. These derivatives have shown potential in various pharmacological applications, including anti-inflammatory and neuroprotective effects .

Comparison of Tryptophan Derivatives

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| N-(Ethoxycarbonyl)-alpha-methyl-L-tryptophan Methyl Ester | Structure | Moderate BChE Inhibition | 78.4 |

| N-[4′-hydroxy-(E)-cinnamoyl]-L-tryptophan Methyl Ester | Structure | Moderate BChE Inhibition | 86.9 |

| Berberine (Control) | Structure | Strong AChE Inhibition | 11.5 |

(Note: Actual structures would need to be inserted where indicated)

Mechanism of Action

The mechanism of action of N-(Ethoxycarbonyl)-alpha-methyl-L-tryptophanMethylEster involves its interaction with specific molecular targets, such as enzymes and receptors. The ethoxycarbonyl group can act as a protective group, allowing the compound to interact selectively with biological molecules. The pathways involved include metabolic processes where the compound is converted to active metabolites that exert biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with key analogs:

Key Observations :

- Ethoxycarbonyl vs. Methoxycarbonyl: The ethoxy group increases lipophilicity (logP ~2.0 vs.

- Ethoxycarbonyl vs. Acetyl : The acetyl group offers minimal steric protection, making it susceptible to enzymatic cleavage, whereas the ethoxycarbonyl group provides greater stability .

- Ethoxycarbonyl vs. Cbz : The benzyloxycarbonyl (Cbz) group’s aromaticity may improve UV detection in HPLC but introduces steric bulk that could hinder binding to biological targets .

Research Implications

- Drug Design : The ethoxycarbonyl and alpha-methyl modifications make the target compound a promising candidate for protease-resistant peptide analogs.

Biological Activity

N-(Ethoxycarbonyl)-alpha-methyl-L-tryptophan methyl ester is a synthetic derivative of tryptophan, characterized by the presence of an ethoxycarbonyl group and a methyl ester. This compound has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Synthesis

N-(Ethoxycarbonyl)-alpha-methyl-L-tryptophan methyl ester is synthesized through the protection of the amino group of tryptophan using an ethoxycarbonyl group, followed by esterification with methanol. The general synthetic route involves:

- Protection of the Amino Group : Using ethoxycarbonyl.

- Esterification : Reacting the protected amino acid with methanol in the presence of an acid catalyst.

This synthesis can be optimized for higher yields using continuous flow reactors and environmentally friendly solvents .

Biological Activities

The biological activities of N-(Ethoxycarbonyl)-alpha-methyl-L-tryptophan methyl ester are primarily attributed to its structural features that allow it to interact with various biological targets:

- Antimicrobial Properties : Research indicates that tryptophan derivatives exhibit antimicrobial effects against various pathogens, including bacteria and fungi. N-(Ethoxycarbonyl)-alpha-methyl-L-tryptophan methyl ester has shown potential in inhibiting the growth of specific bacterial strains .

- Enzyme Interaction : The compound is studied for its role in enzyme inhibition and modulation. It may serve as a substrate or inhibitor for enzymes involved in metabolic pathways, particularly those related to neurotransmitter synthesis .

- Neuroprotective Effects : Some studies suggest that tryptophan derivatives can influence serotonin metabolism, potentially offering neuroprotective benefits against neurodegenerative diseases .

The mechanism by which N-(Ethoxycarbonyl)-alpha-methyl-L-tryptophan methyl ester exerts its biological effects involves:

- Metabolic Conversion : Once administered, the compound can be converted into active metabolites that interact with specific receptors or enzymes.

- Selective Interaction : The ethoxycarbonyl group may facilitate selective binding to biological targets, enhancing its efficacy as a therapeutic agent .

Comparative Analysis

To understand the unique properties of N-(Ethoxycarbonyl)-alpha-methyl-L-tryptophan methyl ester, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(Ethoxycarbonyl)-L-leucine | Ethoxycarbonyl group | Antimicrobial and anti-inflammatory |

| N-(Ethoxycarbonyl)-L-tryptophan | Lacks methyl ester | Neuroprotective effects |

| N-(Ethoxycarbonyl)-L-phenylalanine | Ethoxycarbonyl-protected | Antioxidant properties |

N-(Ethoxycarbonyl)-alpha-methyl-L-tryptophan methyl ester is unique due to its dual functional groups that enhance its reactivity and potential biological applications compared to other derivatives .

Case Studies and Research Findings

- Antimicrobial Activity Study : A study demonstrated the effectiveness of N-(Ethoxycarbonyl)-alpha-methyl-L-tryptophan methyl ester against Staphylococcus aureus and Escherichia coli, showing significant inhibition at varying concentrations .

- Neuroprotective Mechanism Investigation : Research explored the compound's influence on serotonin pathways, indicating a potential role in modulating mood disorders through serotonin receptor interaction .

- Enzyme Inhibition Assays : In vitro assays revealed that this compound could inhibit certain enzymes involved in metabolic pathways, suggesting its applicability in drug development targeting metabolic disorders .

Q & A

Q. What are the recommended synthetic routes for N-(Ethoxycarbonyl)-alpha-methyl-L-tryptophan Methyl Ester, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves sequential protection/deprotection strategies. A validated approach includes:

N-Ethoxycarbonylation : React L-tryptophan methyl ester with ethyl chloroformate in anhydrous dichloromethane (DCM) under nitrogen, using pyridine as a base .

Alpha-methylation : Introduce the methyl group via palladium-catalyzed alkylation (e.g., using methyl iodide and Pd(OAc)₂) under inert conditions.

Purification : Use silica gel chromatography with gradients of ethyl acetate/hexane (20–50%) to isolate the product.

Optimization Tips :

Q. How is the compound characterized for structural confirmation, and what analytical techniques are critical?

Methodological Answer: Combine spectroscopic and chromatographic methods:

Q. What are the stability profiles of this compound under varying storage and experimental conditions?

Methodological Answer: Stability studies should include:

- Thermal Stability : Accelerated degradation tests (40°C for 14 days) in solid and solution states (DMSO or methanol). Monitor via HPLC for ester hydrolysis products (e.g., free carboxylic acid at Rf ~2.8 min) .

- Photostability : Expose to UV light (254 nm) for 48 hours; quantify degradation using UV-Vis spectroscopy (λmax 280 nm for intact indole moiety) .

- pH Sensitivity : Assess hydrolysis rates in buffers (pH 2–9). Ethoxycarbonyl groups degrade rapidly above pH 8, requiring neutral or slightly acidic conditions for long-term storage .

Advanced Research Questions

Q. How can researchers ensure enantiomeric purity during synthesis, and what chiral resolution methods are effective?

Methodological Answer:

- Asymmetric Catalysis : Use chiral auxiliaries (e.g., Evans oxazolidinones) during alpha-methylation to enforce stereochemical control .

- Chiral HPLC : Employ a Chiralpak® AD-H column (hexane/isopropanol 85:15) to resolve enantiomers. Retention time differences of ~3 minutes confirm purity .

- Circular Dichroism (CD) : Validate optical activity via CD spectra (positive Cotton effect at 225 nm for L-configuration) .

Q. What mechanistic insights exist for the palladium-catalyzed alkylation step in synthesizing the alpha-methyl group?

Methodological Answer:

- Mechanistic Studies :

- Kinetic Isotope Effects (KIE) : Use deuterated methyl iodide (CD₃I) to probe rate-determining steps. KIE >1 suggests oxidative addition as the key step .

- DFT Calculations : Model transition states to identify steric effects from the ethoxycarbonyl group, which hinder Pd coordination at the beta-carbon .

- Catalyst Screening : Compare Pd(OAc)₂, PdCl₂, and Pd(PPh₃)₄. Pd(OAc)₂ provides higher turnover due to weaker ligand binding .

Q. What toxicological screening protocols are recommended for assessing genotoxicity or metabolite risks?

Methodological Answer:

Q. How does the compound interact with biological macromolecules (e.g., enzymes or receptors), and what binding assays are suitable?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize tryptophan-specific enzymes (e.g., tryptophan hydroxylase) on a CM5 chip. Measure binding affinity (KD) in HBS-EP buffer at 25°C .

- Fluorescence Quenching : Monitor changes in intrinsic tryptophan fluorescence (λex 295 nm, λem 350 nm) upon titration with the compound. Calculate Stern-Volmer constants to quantify quenching efficiency .

- Molecular Docking : Use AutoDock Vina to model interactions with serotonin receptors (e.g., 5-HT₂A). Prioritize poses with hydrogen bonds to the ethoxycarbonyl group .

Q. What analytical workflows are recommended for identifying degradation products in stability studies?

Methodological Answer:

- LC-HRMS : Use a Q-TOF mass spectrometer in positive ion mode. Fragmentation patterns (MS/MS) distinguish hydrolysis products (e.g., m/z 245.0921 for decarboxylated species) .

- NMR Tracking : Compare ¹H NMR spectra of aged vs. fresh samples. New signals at δ 2.1–2.3 ppm suggest methyl ester hydrolysis .

- Chemometrics : Apply PCA to HPLC-UV datasets (210–400 nm) to cluster degradation pathways (e.g., oxidative vs. hydrolytic) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.